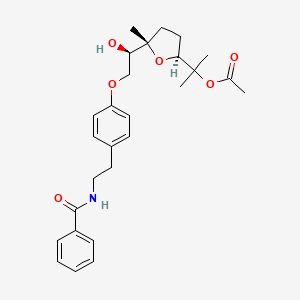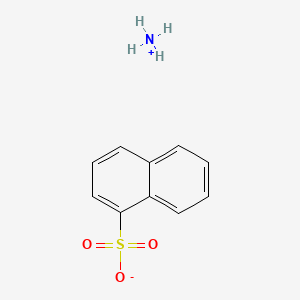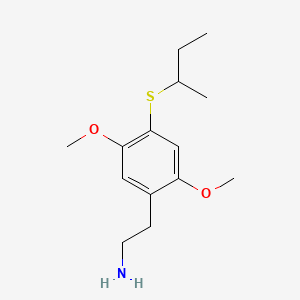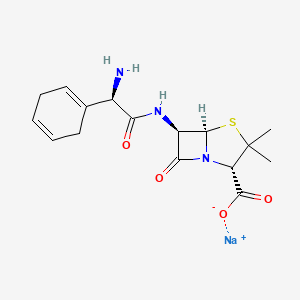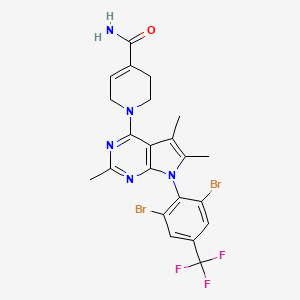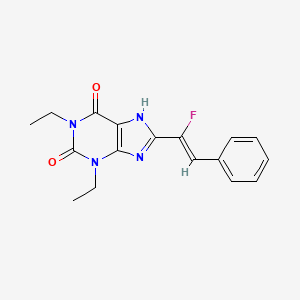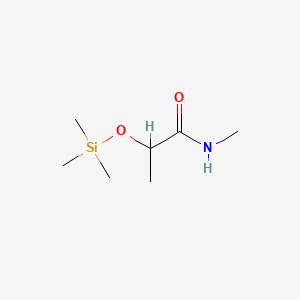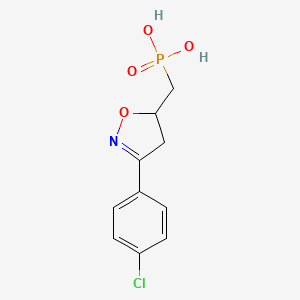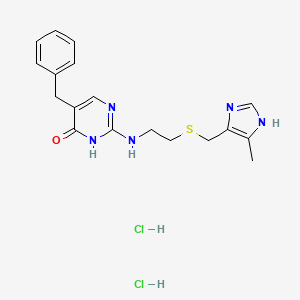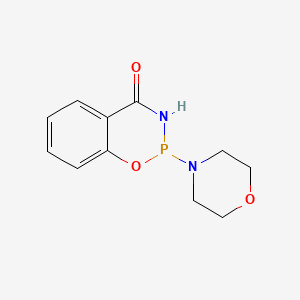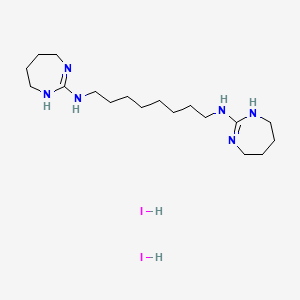
N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features two diazepine rings connected by an octanediamine chain, with dihydriodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide typically involves the following steps:
Formation of Diazepine Rings: The initial step involves the synthesis of 4,5,6,7-tetrahydro-1H-1,3-diazepine through a cyclization reaction.
Linking with Octanediamine: The diazepine rings are then linked to 1,8-octanediamine through a nucleophilic substitution reaction.
Formation of Dihydriodide Salt: The final step involves the addition of hydroiodic acid to form the dihydriodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diazepine rings with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The diazepine rings can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)hexane-1,6-diamine dihydriodide
- N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine dihydriodide
Uniqueness
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,8-octanediamine dihydriodide is unique due to its longer octanediamine chain, which provides greater flexibility and potential for forming diverse complexes. This structural feature distinguishes it from similar compounds with shorter chains, enhancing its versatility in various applications.
Propiedades
Número CAS |
82911-05-5 |
|---|---|
Fórmula molecular |
C18H38I2N6 |
Peso molecular |
592.3 g/mol |
Nombre IUPAC |
N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine;dihydroiodide |
InChI |
InChI=1S/C18H36N6.2HI/c1(3-5-11-19-17-21-13-7-8-14-22-17)2-4-6-12-20-18-23-15-9-10-16-24-18;;/h1-16H2,(H2,19,21,22)(H2,20,23,24);2*1H |
Clave InChI |
MCXMLINKDPFDIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(NC1)NCCCCCCCCNC2=NCCCCN2.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


